1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol
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Overview
Description
1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol is an organic compound with the molecular formula C10H12O3 It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups attached to the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol typically involves the reduction of naphthalene derivatives followed by hydroxylation. One common method is the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes followed by selective hydroxylation. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like alkyl halides are used.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields tetrahydronaphthalene derivatives.
Substitution: Forms halogenated or alkylated naphthalene derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and redox reactions, influencing its biological activity. It may act on specific enzymes or receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydro-1-naphthol: Contains a single hydroxyl group, offering different reactivity and applications.
1,2,3,4-Tetrahydro-1,2-naphthalenediol: Has two hydroxyl groups, providing intermediate properties between tetrahydronaphthalene and 1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its versatility in chemical synthesis and biological research .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,2,5-triol |
InChI |
InChI=1S/C10H12O3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-3,9-13H,4-5H2 |
InChI Key |
MWLXTVUOOHPORI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2O)C(C1O)O |
Origin of Product |
United States |
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